Cas no 941685-08-1 (4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine)

4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine structure
941685-08-1 structure
Product Name:4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
Numero CAS:941685-08-1
MF:C13H19BrN2OSi
MW:327.292263269424
MDL:MFCD15529217
CID:835092
PubChem ID:57477561
Update Time:2025-08-02

4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Pyrrolo[2,3-b]pyridine, 4-broMo-1-[[2-(triMethylsilyl)ethoxy]Methyl]-
    • 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
    • 4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyr idine
    • 4-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine (ACI)
    • 4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
    • AS-83403
    • DRANOGPOHXHUQP-UHFFFAOYSA-N
    • 1H-Pyrrolo[2,3-b]pyridine,4-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-
    • E80835
    • EN300-205620
    • 4-BROMO-1-([2-(TRIMETHYLSILYL)ETHOXY]METHYL)-1H-PYRROLO[2,3-B]PYRIDINE
    • SCHEMBL101528
    • SB13963
    • DA-21462
    • 941685-08-1
    • 2-[(4-bromopyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane
    • CS-0004649
    • 4-Bromo-1-[2-(trimethylsilyl)ethoxy]methyl-1H-pyrrolo[2,3-b]pyridine
    • 4-bromo-1-[2-(trimethylsilyl)-ethoxy]methyl-1H-pyrrolo[2,3-b]pyridine
    • A1-13223
    • 4-Bromo-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
    • MDL: MFCD15529217
    • Inchi: 1S/C13H19BrN2OSi/c1-18(2,3)9-8-17-10-16-7-5-11-12(14)4-6-15-13(11)16/h4-7H,8-10H2,1-3H3
    • Chiave InChI: DRANOGPOHXHUQP-UHFFFAOYSA-N
    • Sorrisi: BrC1C2C=CN(C=2N=CC=1)COCC[Si](C)(C)C

Proprietà calcolate

  • Massa esatta: 326.04500g/mol
  • Massa monoisotopica: 326.04500g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 5
  • Complessità: 272
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 27Ų

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4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  cooled; 0.5 h, cooled
1.2 1 h, rt
Riferimento
2,4,6-Trisubstituted pyrimidine compound as ATR kinase inhibitor
, China, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 10 min, 0 °C
1.2 0 °C; 45 min, 0 °C; 0 °C → rt
Riferimento
Preparation of azetidinylbenzamide, azetidinylpyridinecarboxamide, and azetidinylpyrazinecarboxamide derivatives as JAK kinase inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane
Riferimento
Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes
Garry, Olivia L.; Heilmann, Michael; Chen, Jingjia; Liang, Yufan; Zhang, Xiaheng ; et al, Journal of the American Chemical Society, 2023, 145(5), 3092-3100

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 1 h, 0 °C
1.2 0 °C; 1 h, 0 °C
1.3 Reagents: Water
Riferimento
Preparation of piperidin-4-yl azetidine derivatives as JAK1 inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C → rt; 72 h, rt
Riferimento
Fused-ring heterocyclic compounds as BTK inhibitors, preparation and use in therapy
, United Kingdom, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 4 h, 0 °C
Riferimento
Preparation of heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors
, United States, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 0 °C; 2.5 h, rt
1.3 Solvents: Water ;  rt
Riferimento
3-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine as Wnt pathway modulators and their preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 0 °C; 2.5 h, rt
1.3 Reagents: Water
Riferimento
3-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  10 min, 0 °C
1.2 0 °C → rt; 2 h, rt
1.3 Reagents: Water ;  rt
Riferimento
Collagen 1 translation inhibitors and methods of use
, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 18 h, rt
Riferimento
Preparation of pyrido oxazine derivatives as ALK5 inhibitors for the treatment and prevention of diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C; 2 h, rt
Riferimento
Rapid access to 2-substituted bicyclo[1.1.1]pentanes
Garry, Olivia L.; Heilmann, Michael; Chen, Jingjia; Liang, Yufan; Zhang, Xiaheng; et al, ChemRxiv, 2022, 1, 1-8

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 4 h, 0 °C
Riferimento
Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors and their preparation and use in the treatment of diseases
, United States, , ,

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  10 °C; 2 h, 10 °C
Riferimento
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Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  20 min, rt; rt → 0 °C
1.2 0 °C → rt; 16 h, rt
Riferimento
Pyrazoles as casein kinase 1 delta modulators and their preparation
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Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  < 10 °C; 1 h, < 10 °C; < -5 °C; 1 h, < -5 °C
1.2 < 10 °C; 1.5 h, < 10 °C; 1 h, < 10 °C
1.3 Solvents: Water
Riferimento
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Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 0 °C; 2.5 h, rt
Riferimento
3-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-1H-indazoles as Wnt pathway modulators and their preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 0 °C; 2.5 h, rt
Riferimento
3-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-1H-pyrazolo[4,3-b]pyridines as Wnt pathway modulators and their preparation
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Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ,  Acetonitrile ;  0 °C → 25 °C; 12 h, 25 °C
Riferimento
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Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  0 °C → 25 °C; 12 h, 25 °C
Riferimento
Preparation of substituted phenyl heterocyclyl ureas and their use in the targeted NEK7 inhibition for modulation of the NLRP3 inflammasome
, World Intellectual Property Organization, , ,

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: 1H-Pyrrole ,  Sodium hydride Solvents: Dimethylformamide ;  2 min, 0 °C; 5 min, 0 °C → rt; 0 °C
1.2 Solvents: Dimethylformamide ;  2 min, 0 °C; 1 h, 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Water ;  rt
Riferimento
Heterocycles as factor XIIa inhibitors and their preparation
, World Intellectual Property Organization, , ,

4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine Raw materials

4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine Preparation Products

4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine Fornitori

Amadis Chemical Company Limited
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Audited Supplier Fornitore verificato
(CAS:941685-08-1)4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
Numero d'ordine:A1095033
Stato delle scorte:in Stock
Quantità:100mg/250mg/1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 20:14
Prezzo ($):208.0/346.0/707.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:941685-08-1)4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
A1095033
Purezza:99%/99%/99%
Quantità:100mg/250mg/1g
Prezzo ($):208.0/346.0/707.0
Email